molecular formula C18H17ClF3N7O B214882 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine

Numéro de catalogue B214882
Poids moléculaire: 439.8 g/mol
Clé InChI: DQDLCWMOMOWXHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine, also known as PF-06282999, is a small molecule drug that has been developed for the treatment of various diseases, including cancer and inflammation. This molecule has gained significant attention from the scientific community due to its potential therapeutic benefits and unique chemical structure.

Mécanisme D'action

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine works by inhibiting the activity of a protein called p38 MAP kinase, which is involved in various cellular processes, including inflammation and cell growth. By inhibiting the activity of p38 MAP kinase, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting the growth of cancer cells, and reducing the production of cytokines, which are involved in various inflammatory processes. Furthermore, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been shown to have a favorable safety profile in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine is its unique chemical structure, which makes it a promising candidate for the development of new drugs. Furthermore, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has shown promising results in preclinical studies, indicating its potential therapeutic benefits. However, one limitation of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine is the lack of clinical data, which makes it difficult to assess its safety and efficacy in humans.

Orientations Futures

There are several future directions for the research of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine, including the development of new drugs based on its chemical structure, the investigation of its safety and efficacy in clinical trials, and the exploration of its potential therapeutic benefits in other diseases. Furthermore, the development of new methods for the synthesis of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine and its derivatives could lead to the discovery of new and more effective drugs.

Méthodes De Synthèse

The synthesis of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine involves several steps, including the reaction of 4-chloroaniline with sodium azide to form 1-(4-chlorophenyl)-1H-tetrazole. This intermediate is then reacted with 4-(trifluoromethyl)-2-chloropyrimidine to form 5-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-(trifluoromethyl)-2-pyrimidine. The final step involves the reaction of 5-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-(trifluoromethyl)-2-pyrimidine with 3,5-dimethylmorpholine to form 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine.

Applications De Recherche Scientifique

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been extensively studied for its potential therapeutic benefits in various diseases, including cancer and inflammation. In preclinical studies, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Furthermore, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been shown to have a favorable safety profile in animal studies.

Propriétés

Nom du produit

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine

Formule moléculaire

C18H17ClF3N7O

Poids moléculaire

439.8 g/mol

Nom IUPAC

4-[5-[1-(4-chlorophenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidin-2-yl]-3,5-dimethylmorpholine

InChI

InChI=1S/C18H17ClF3N7O/c1-10-8-30-9-11(2)28(10)17-23-7-14(15(24-17)18(20,21)22)16-25-26-27-29(16)13-5-3-12(19)4-6-13/h3-7,10-11H,8-9H2,1-2H3

Clé InChI

DQDLCWMOMOWXHC-UHFFFAOYSA-N

SMILES

CC1COCC(N1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)Cl)C

SMILES canonique

CC1COCC(N1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)Cl)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.